2-Chloroacetophenone

Description

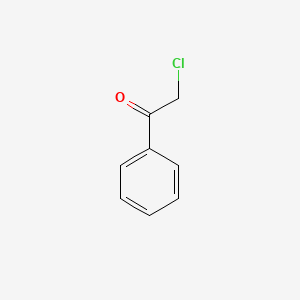

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMACFCSSMIZSPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5COCH2Cl, Array, C8H7ClO | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020293 | |

| Record name | 2-Chloroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chloroacetophenone appears as a white crystalline solid. Denser than water and insoluble in water. Hence sinks in water. A lachrymator: vapors are very irritating to the eyes. Has a floral odor. Used as a riot control agent., Colorless to gray crystalline solid with a sharp, irritating odor; [NIOSH], COLOURLESS-TO-GREY CRYSTALS., Colorless to gray crystalline solid with a sharp, irritating odor. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Chloroacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/389 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

441 to 442 °F at 760 mmHg (NTP, 1992), 247 °C, 244-245 °C, 472 °F | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/389 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

244 °F (NTP, 1992), 244 °F, 118 °C (closed cup), 244 °F (118 °C) (Closed cup), 118 °C c.c. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Chloroacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/389 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Practically insoluble in water, Very soluble in ethanol, ethyl ether, benzene; soluble in acetone, petroleum ether, Soluble in carbon disulfide, Solubility in water, g/100ml at 25 °C: 1.64 | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.32 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.324 g/cu cm at 15 °C, Solid density at 20 °C = 1.318 g/cc; liquid density at 58 °C = 1.187 g/cc, 1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0, 1.32 | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/389 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

5.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.32 (Air = 1), Relative vapor density (air = 1): 5.3, 5.2 | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/389 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.0054 mmHg at 68 °F (NTP, 1992), 0.005 [mmHg], Vapor pressure: 0 °C, 0.0026 mm Hg; 20 °C, 0.0041 mm Hg; 52 °C, 0.152 mm Hg., 5.4X10-3 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.7, 0.005 mmHg | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Chloroacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/389 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Crystals from dilute alcohol, carbon tetrachloride, or light petroleum, Solid at 20 °C, Colorless to gray crystalline solid, White crystals, Plates from dilute alcohol; rhombic leaves from petroleum ether | |

CAS No. |

532-27-4, 8007-12-3 | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | omega-Chloroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mace oil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008007123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-chloro-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MACE OIL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88B5039IQG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/389 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

133.7 °F (NTP, 1992), 56.5 °C, 54-59 °C, 134 °F | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/389 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloroacetophenone

Introduction: The Dual-Faceted Nature of a Potent Intermediate

2-Chloroacetophenone, also known by synonyms such as phenacyl chloride and the riot control agent designation CN, is a crystalline organic compound with the chemical formula C₈H₇ClO.[1] Its significance in the scientific and industrial landscape is multifaceted. In the realm of pharmaceutical and fine chemical synthesis, it serves as a versatile intermediate, a foundational building block for a variety of more complex molecules.[1][2] This utility stems from the reactivity of the α-chloro ketone moiety, which readily participates in nucleophilic substitution reactions. Conversely, this same reactivity is responsible for its potent lachrymatory effects, leading to its historical and, in some regions, ongoing use as a tear gas and the active component in early formulations of "Mace".[1][3]

This guide provides a comprehensive technical overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. It aims to deliver not just data, but also field-proven insights into its handling, synthesis, purification, and reactivity, ensuring both scientific accuracy and practical utility.

Physicochemical Characteristics: A Quantitative Overview

This compound is a colorless to gray crystalline solid at room temperature, often with a sharp, irritating odor that is sometimes described at very low concentrations as resembling apple blossoms.[1][3] It is denser than water and exhibits low solubility in aqueous media, but is soluble in a range of organic solvents.[1]

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-1-phenylethanone | [1] |

| CAS Number | 532-27-4 | [1] |

| Molecular Formula | C₈H₇ClO | [1] |

| Molecular Weight | 154.59 g/mol | [1] |

| Appearance | Colorless to gray crystalline solid | [1] |

| Melting Point | 54-56 °C (129-133 °F) | [1] |

| Boiling Point | 244-245 °C (471-473 °F) at 760 mmHg | [4] |

| Density | 1.324 g/mL at 25 °C | [1] |

| Flash Point | 118 °C (244 °F) (closed cup) | [1] |

| Water Solubility | Practically insoluble (< 1 mg/mL) | [1] |

| Solubility in Organic Solvents | Very soluble in ethanol, ether, benzene; soluble in acetone, petroleum ether, carbon disulfide. | [1] |

| Vapor Density | 5.2 (relative to air) | [4] |

Spectral Analysis: Unveiling the Molecular Fingerprint

The structural elucidation of this compound and the monitoring of its reactions are critically dependent on various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ provides distinct signals that are characteristic of its structure. The aromatic protons of the phenyl ring typically appear as a multiplet in the downfield region (δ 7.4-8.0 ppm). The electron-withdrawing effect of the carbonyl group deshields these protons, particularly those in the ortho position. The most characteristic signal is a singlet observed around δ 4.7 ppm, which corresponds to the two protons of the chloromethyl group (-CH₂Cl).[5][6]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum offers further structural confirmation. The carbonyl carbon (C=O) gives a characteristic signal in the highly deshielded region, typically around δ 191 ppm. The carbon of the chloromethyl group (-CH₂Cl) appears at approximately δ 46 ppm. The aromatic carbons resonate in the δ 128-134 ppm range, with the ipso-carbon (the carbon attached to the carbonyl group) being distinguishable.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed around 1700 cm⁻¹. Other significant peaks include those for C-H stretching of the aromatic ring (around 3060 cm⁻¹) and the aliphatic C-H stretching of the chloromethyl group. The C-Cl stretch is generally found in the fingerprint region, around 770 cm⁻¹.[9][10]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound reveals a molecular ion peak (M⁺) at m/z 154, with a characteristic isotopic peak (M+2) at m/z 156, approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. The base peak is typically observed at m/z 105, resulting from the loss of the chloromethyl radical (•CH₂Cl). Another significant fragment is seen at m/z 77, corresponding to the phenyl cation (C₆H₅⁺).[1][11][12]

Synthesis and Purification: From Benchtop to High Purity

Synthesis via Friedel-Crafts Acylation

A common and effective method for the laboratory-scale synthesis of this compound is the Friedel-Crafts acylation of benzene using chloroacetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[13][14]

Reaction Mechanism:

The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich benzene ring through an electrophilic aromatic substitution pathway.[15]

Figure 1: Friedel-Crafts Acylation Mechanism.

Experimental Protocol: Synthesis of this compound

-

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly reactive with moisture and corrosive. Chloroacetyl chloride is a lachrymator and corrosive. Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.

-

Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane or carbon disulfide. Cool the suspension in an ice bath to 0-5 °C.

-

Addition of Acylating Agent: Add chloroacetyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel. The addition should be slow to control the exothermic reaction.

-

Addition of Benzene: After the addition of chloroacetyl chloride is complete, add benzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. Separate the organic layer, and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

Figure 2: Synthesis Workflow Diagram.

Purification by Recrystallization

The crude this compound obtained from synthesis can be effectively purified by recrystallization to yield a high-purity crystalline solid. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures. A mixed solvent system, such as ethanol-water, is often effective.[2][16]

Experimental Protocol: Recrystallization of this compound

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

Induce Cloudiness: To the hot solution, add hot water dropwise until the solution becomes faintly cloudy. This indicates the saturation point has been reached.

-

Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any residual impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40 °C) until a constant weight is achieved.

Figure 3: Purification Workflow Diagram.

Chemical Reactivity: A Hub for Synthesis

The chemical behavior of this compound is dominated by the electrophilic nature of the α-carbon, which is activated by both the adjacent carbonyl group and the chlorine atom. This makes it highly susceptible to nucleophilic substitution, primarily through an Sₙ2 mechanism.

Nucleophilic Substitution Reactions:

This compound reacts with a wide variety of nucleophiles to displace the chloride ion, providing a versatile route to a range of substituted acetophenones.

-

With Amines: Reaction with primary or secondary amines yields α-amino ketones, which are precursors to various pharmacologically active compounds.

-

With Azides: Reaction with sodium azide produces α-azido ketones, which can be further reduced to α-amino ketones or used in click chemistry.

-

With Cyanide: Treatment with sodium or potassium cyanide gives α-cyano ketones.

-

With Thiourea: This reaction can lead to the formation of 2-aminothiazole derivatives.

Figure 4: General Sₙ2 Mechanism.

Stability and Degradation

This compound is a relatively stable compound under normal storage conditions, which should be in a cool, dry, well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.[17] It is sensitive to moisture and may slowly hydrolyze to form hydrochloric acid and 2-hydroxyacetophenone.[4][18] When heated to decomposition, it emits toxic fumes of hydrogen chloride.[1]

Toxicology and Safety

As a potent lachrymator, this compound is a severe irritant to the eyes, skin, and respiratory tract.[3] Acute exposure can cause intense tearing, burning sensations, and respiratory distress.[1] Due to its hazardous nature, handling requires strict adherence to safety protocols, including the use of appropriate personal protective equipment (chemical-resistant gloves, safety goggles, and respiratory protection) and working in a well-ventilated fume hood.[17]

Conclusion

This compound is a compound of significant synthetic utility, underpinned by the predictable reactivity of its α-chloro ketone functionality. For researchers and professionals in drug development, a thorough understanding of its physical properties, spectral characteristics, and chemical behavior is paramount for its safe and effective use. The protocols and data presented in this guide are intended to provide a solid foundation for the synthesis, purification, and application of this important chemical intermediate.

References

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

PubMed. Spectral differentiation and gas chromatographic/mass spectrometric analysis of the lacrimators this compound and o-chlorobenzylidene malononitrile. [Link]

-

PubChem. This compound | C8H7ClO | CID 10757. [Link]

-

NIST. Acetophenone, 2-chloro-. [Link]

-

YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

-

Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

-

The Royal Society of Chemistry. 4. [Link]

-

NIST. Acetophenone, 2-chloro-. [Link]

-

Inchem.org. ICSC 0128 - this compound. [Link]

-

Unknown. recrystallization-2.doc.pdf. [Link]

-

University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]

-

SpectraBase. Acetophenone, 2-chloro- - Optional[1H NMR] - Chemical Shifts. [Link]

-

Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. [Link]

-

Unknown. recrystallization-2.doc.pdf. [Link]

-

StudyRaid. Understand friedel-Crafts Acylation Route to Acetophenone. [Link]

-

StudyRaid. NMR Spectrum Interpretation for Acetophenone. [Link]

-

SpectraBase. 2'-Chloroacetophenone - Optional[MS (GC)] - Spectrum. [Link]

-

SpectraBase. 2'-Chloroacetophenone - Optional[Vapor Phase IR] - Spectrum. [Link]

-

Charkit. Material Safety Data Sheet. [Link]

-

ResearchGate. (PDF) Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities. [Link]

-

Solubility of Things. 4-Chloroacetophenone. [Link]

-

YouTube. How to Carry Out a Recrystallization. [Link]

-

PrepChem.com. Preparation of chloroacetophenone. [Link]

-

EPA. This compound. [Link]

Sources

- 1. This compound | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. epa.gov [epa.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound(532-27-4) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(532-27-4) 13C NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Acetophenone, 2-chloro- [webbook.nist.gov]

- 10. This compound(532-27-4) IR Spectrum [m.chemicalbook.com]

- 11. Spectral differentiation and gas chromatographic/mass spectrometric analysis of the lacrimators this compound and o-chlorobenzylidene malononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acetophenone, 2-chloro- [webbook.nist.gov]

- 13. websites.umich.edu [websites.umich.edu]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. app.studyraid.com [app.studyraid.com]

- 16. people.chem.umass.edu [people.chem.umass.edu]

- 17. synquestlabs.com [synquestlabs.com]

- 18. sds.chemtel.net [sds.chemtel.net]

An In-depth Technical Guide to 2-Chloroacetophenone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroacetophenone, also known by its military designation CN, is an organic compound that has garnered significant attention for its potent lachrymatory effects.[1][2] While widely recognized as a primary component in tear gas and riot control agents, its utility extends into the realm of chemical synthesis as a versatile intermediate.[3][4][5] This guide provides a comprehensive technical overview of this compound, covering its fundamental chemical and physical properties, synthesis, mechanisms of action, and key applications in both law enforcement and scientific research. Particular emphasis is placed on differentiating it from its isomers to ensure clarity and precision in experimental design.

Core Chemical Identifiers and Properties

Accurate identification and understanding of a chemical's intrinsic properties are fundamental to its safe and effective use in a research setting.

| Property | Value | Source |

| CAS Number | 532-27-4 | [6] |

| Molecular Formula | C₈H₇ClO | [6] |

| Molecular Weight | 154.59 g/mol | [6] |

| IUPAC Name | 2-chloro-1-phenylethanone | [7] |

| Synonyms | Phenacyl chloride, ω-Chloroacetophenone, CN | [6][7] |

| Appearance | White to gray crystalline solid | [4][5] |

| Odor | Sharp, irritating, sometimes described as floral | [4][5][6] |

| Melting Point | 54-56 °C | [6] |

| Boiling Point | 244-245 °C | [6] |

| Density | 1.324 g/mL at 25 °C | [6] |

| Solubility | Insoluble in water; soluble in alcohol, ether, and benzene | [6] |

Isomeric Distinction: this compound vs. 2'-Chloroacetophenone

A critical point of clarification for researchers is the distinction between this compound (CAS: 532-27-4) and its isomer, 2'-Chloroacetophenone (CAS: 2142-68-9). While both share the same molecular formula and weight, the position of the chlorine atom on the aromatic ring fundamentally alters their properties and applications.

-

This compound (Phenacyl chloride): The chlorine atom is on the acetyl group's alpha-carbon. This substitution is responsible for its high reactivity and potent lachrymatory effects.

-

2'-Chloroacetophenone: The chlorine atom is substituted at the ortho (2') position of the phenyl ring. This compound is a liquid at room temperature and is primarily used as a building block in the synthesis of pharmaceuticals and other fine chemicals, such as analgesics and anti-inflammatory drugs.[8][9]

Failure to distinguish between these isomers can lead to significant errors in experimental outcomes and potential safety hazards.

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the Friedel-Crafts acylation of benzene using chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Caption: Friedel-Crafts acylation for this compound synthesis.

Mechanism of Action as a Lachrymator

The potent irritant effects of this compound stem from its chemical reactivity as an alkylating agent.[5] The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack by biological macromolecules.

The proposed mechanism involves the alkylation of sulfhydryl groups in enzymes and proteins within sensory nerve endings of the cornea, mucous membranes, and skin.[5] This covalent modification is thought to activate Transient Receptor Potential (TRP) ion channels, specifically TRPA1, which are responsible for sensing pain, cold, and irritants.[10] Activation of these channels leads to a rapid influx of cations, depolarization of the sensory neurons, and the subsequent sensation of intense pain, burning, and reflex tearing (lacrimation).[2][10]

Applications

Riot Control Agent

The most well-known application of this compound is as a riot control agent, commonly referred to as tear gas or Mace.[3][4][6] It is dispersed as an aerosol or fine powder to cause temporary incapacitation through severe eye, nose, throat, and skin irritation.[3][5] The effects are typically transient, resolving after removal from exposure, but high concentrations or prolonged exposure, especially in enclosed spaces, can lead to more severe injuries, including chemical burns and acute pulmonary edema.[3][11]

Chemical Synthesis Intermediate

Beyond its use in law enforcement, this compound is a valuable reagent in organic synthesis. Its reactive α-chloro ketone moiety makes it a versatile precursor for a variety of heterocyclic compounds and other complex molecules. One notable application is in the synthesis of chalcones.

Experimental Protocol: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit a wide range of biological activities, making them attractive targets in drug discovery.[12][13][14] The following protocol details the synthesis of a chalcone derivative using this compound and a substituted aromatic aldehyde via a base-catalyzed Claisen-Schmidt condensation.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

-

Ethanol or Methanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Dilute Hydrochloric acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aromatic aldehyde (1.0-1.2 equivalents) in a minimal amount of ethanol with stirring at room temperature.[14]

-

Base Addition: While stirring the solution, slowly add an aqueous solution of NaOH (e.g., 10-40% w/v) dropwise. Maintain the reaction at room temperature or use an ice bath to control any exothermic processes.[14]

-

Reaction Monitoring: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[13] A color change or formation of a precipitate often indicates product formation.

-

Product Precipitation: Once the reaction is complete (typically after several hours), pour the reaction mixture into a beaker containing crushed ice and water.[13]

-

Neutralization: Acidify the mixture by the slow, dropwise addition of dilute HCl until the solution is acidic (pH ~2-3). This step neutralizes the base catalyst and fully precipitates the chalcone product.[13]

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water to remove any remaining salts and impurities.[13]

-

Drying and Characterization: Dry the purified product. The final chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol, and characterized by techniques like NMR, IR spectroscopy, and melting point analysis.

Caption: Workflow for the synthesis of chalcones.

Safety and Handling

This compound is a hazardous substance that must be handled with extreme caution in a controlled laboratory environment.[15]

-

Toxicity: It is toxic if inhaled or swallowed and can cause severe chemical burns to the eyes, skin, and respiratory tract.[16][17]

-

Personal Protective Equipment (PPE): Always use this chemical within a certified chemical fume hood.[16] Wear chemical splash goggles, a face shield, a chemical-resistant apron, and impervious gloves (e.g., butyl rubber).[15]

-

Engineering Controls: Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of use.[15][16]

-

Spills: In case of a spill, evacuate the area. Clean up spills immediately using appropriate absorbent materials, avoiding dust generation, and place waste in a sealed container for proper disposal.[15]

-

First Aid:

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[15]

-

Skin: Immediately flush skin with plenty of water, remove contaminated clothing, and seek medical aid.[15]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[15]

-

Analytical Methods

The detection and quantification of this compound are crucial for forensic analysis, environmental monitoring, and quality control. Common analytical techniques include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for identifying and quantifying this compound, even in complex matrices.[18]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for the analysis of this compound, offering a robust method for separation and quantification.[19]

Conclusion

This compound is a compound of significant dual-use importance. Its powerful lachrymatory properties make it an effective, albeit hazardous, riot control agent, while its reactivity makes it a valuable intermediate for synthetic chemists. A thorough understanding of its properties, synthesis, and, critically, its distinction from isomers like 2'-Chloroacetophenone, is essential for researchers. Adherence to strict safety protocols is paramount when handling this compound to mitigate the substantial risks it poses. For the drug development professional, its role as a precursor in the synthesis of biologically active scaffolds like chalcones highlights its continued relevance in medicinal chemistry.

References

-

U.S. Environmental Protection Agency. (n.d.). This compound. EPA. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: Comprehensive Overview and Applications. Inno Pharmchem. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Charkit Chemical Corporation. (n.d.). Material Safety Data Sheet - this compound. Retrieved from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). 2'-Chloroacetophenone. Retrieved from [Link]

-

Nayak, Y. N., et al. (2011). Synthesis of Chalcones with Anticancer Activities. Molecules, 16(8), 6816-6835. Retrieved from [Link]

-

DrugBank. (n.d.). 2'-Chloroacetophenone. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]

-

Cleanchem. (n.d.). 2'-Chloroacetophenone. Retrieved from [Link]

-

Patočka, J., & Středa, L. (2015). IRRITANT COMPOUNDS: MILITARY RESPIRATORY IRRITANTS. PART I. LACRIMATORS. Vojenské zdravotnické listy, 84(3), 134-140. Retrieved from [Link]

-

Olajos, E. J., & Salem, H. (2001). Riot Control Agents: Pharmacology, toxicology, biochemistry and chemistry. Journal of Applied Toxicology, 21(5), 355-391. Retrieved from [Link]

-

Ganesan, A., & Perumal, S. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. Results in Chemistry, 5, 100778. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). RSC Advances REVIEW. Retrieved from [Link]

-

NIST. (n.d.). Acetophenone, 2-chloro-. NIST WebBook. Retrieved from [Link]

Sources

- 1. mmsl.cz [mmsl.cz]

- 2. researchgate.net [researchgate.net]

- 3. epa.gov [epa.gov]

- 4. This compound | 532-27-4 [chemicalbook.com]

- 5. This compound | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Acetophenone, 2-chloro- [webbook.nist.gov]

- 8. 2'-Chloroacetophenone | 2142-68-9 [chemicalbook.com]

- 9. jk-sci.com [jk-sci.com]

- 10. rsc.org [rsc.org]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. sds.chemtel.net [sds.chemtel.net]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. 2′-氯苯基乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 19. This compound | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Friedel-Crafts Acylation of Chlorobenzene

Foreword: Contextualizing the Acylation of a Deactivated Ring

The Friedel-Crafts acylation stands as a cornerstone of electrophilic aromatic substitution, enabling the formation of carbon-carbon bonds and the synthesis of aryl ketones. These products are pivotal intermediates in the pharmaceutical and polymer industries. While the acylation of activated aromatic systems is well-documented, the modification of deactivated rings such as chlorobenzene presents a unique set of mechanistic and practical challenges. This guide provides a comprehensive exploration of the Friedel-Crafts acylation of chlorobenzene, delving into the nuanced interplay of electronic effects that govern its reactivity and regioselectivity. We will dissect the reaction mechanism, provide a validated experimental protocol, and present key analytical data, offering researchers and drug development professionals a thorough understanding of this important transformation.

The Core Mechanism: A Stepwise Dissection

The Friedel-Crafts acylation of chlorobenzene proceeds through a well-established electrophilic aromatic substitution pathway. The reaction necessitates a potent Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to generate a highly reactive electrophile, the acylium ion.[1]

Generation of the Acylium Ion: The Electrophilic Powerhouse

The reaction is initiated by the interaction between the acyl chloride (e.g., acetyl chloride) and the Lewis acid catalyst. The aluminum chloride coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage. This generates a resonance-stabilized acylium ion, a potent electrophile.[2]

Electrophilic Attack and the Sigma Complex (Arenium Ion)

The electron-rich π-system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step is the rate-determining step of the reaction as it disrupts the aromaticity of the ring, forming a carbocation intermediate known as the sigma complex or arenium ion.[2]

The Directing Influence of the Chloro Substituent

The chlorine atom on the benzene ring, while deactivating the ring towards electrophilic attack due to its inductive electron-withdrawing effect (-I effect), is an ortho, para-director. This directing effect is a consequence of the interplay between the inductive effect and the resonance effect (+R effect), where the lone pairs on the chlorine atom can be delocalized into the ring.[2]

The stability of the intermediate sigma complex determines the regiochemical outcome of the reaction. Let's examine the resonance structures for ortho, para, and meta attack:

Ortho Attack:

Meta Attack:

For both ortho and para attacks, a key resonance contributor places the positive charge on the carbon atom directly bonded to the chlorine atom. In this structure, the lone pair of electrons on the chlorine can be delocalized to form a pi bond with the ring, creating a more stable halonium ion-like structure where all atoms (except hydrogen) have a complete octet. This additional resonance stabilization is not possible for the meta attack. Consequently, the activation energies for ortho and para attacks are lower than that for meta attack, leading to the preferential formation of ortho and para substituted products.

Rearomatization: Restoration of Stability

The final step in the mechanism is the deprotonation of the sigma complex by the tetrachloroaluminate anion ([AlCl₄]⁻), which acts as a weak base. This step restores the aromaticity of the ring, yielding the acylated chlorobenzene product and regenerating the aluminum chloride catalyst, along with the formation of hydrogen chloride.

Quantitative Insights: Isomer Distribution and Yields

The ortho, para-directing nature of the chlorine substituent leads to a mixture of 2-chloroacetophenone and 4-chloroacetophenone. The para isomer is generally the major product due to the steric hindrance at the ortho position from the chlorine atom. [2] For the related benzoylation of chlorobenzene, the product distribution has been reported as follows:

| Isomer | Percentage |

| ortho-chlorobenzophenone | 3-12% |

| meta-chlorobenzophenone | 0.1-4% |

| para-chlorobenzophenone | 84-97% |

While the exact ratio can vary with reaction conditions, a significant preference for the para product is consistently observed.

A study on the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl in chlorobenzene as a solvent reported the formation of 4-chloroacetophenone as a byproduct in approximately 18% yield, indicating the feasibility of the reaction on the solvent itself. [3]A protocol for the Friedel-Crafts acylation of chlorobenzene with suberoyl chloride suggests an anticipated yield in the range of 60-75%. [4]

Experimental Protocol: A Validated Methodology

This section provides a detailed, step-by-step methodology for the Friedel-Crafts acetylation of chlorobenzene. The causality behind each experimental choice is explained to ensure a self-validating and reproducible protocol.

Reagents and Equipment

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Chlorobenzene | 112.56 | 22.51 g (20.3 mL) | 0.20 |

| Acetyl Chloride | 78.49 | 8.63 g (7.84 mL) | 0.11 |

| Anhydrous Aluminum Chloride | 133.34 | 14.67 g | 0.11 |

| Anhydrous Dichloromethane | - | ~200 mL | - |

| 1 M Hydrochloric Acid | - | 50 mL | - |

| Saturated Sodium Bicarbonate | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | q.s. | - |

Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer and stir bar, reflux condenser with a drying tube (e.g., calcium chloride), addition funnel, ice bath, separatory funnel, rotary evaporator.

Experimental Workflow

Step-by-Step Procedure

-

Reaction Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube. It is crucial to ensure all glassware is scrupulously dry to prevent deactivation of the Lewis acid catalyst. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (14.67 g, 0.11 mol) and anhydrous dichloromethane (100 mL). Cool the resulting suspension to 0°C in an ice bath with stirring. Causality: Cooling is essential to control the initial exothermic reaction upon addition of the acetyl chloride.

-

Reagent Solution: In the addition funnel, prepare a solution of acetyl chloride (8.63 g, 0.11 mol) and chlorobenzene (22.51 g, 0.20 mol) in anhydrous dichloromethane (100 mL).

-

Reaction: Add the solution from the addition funnel dropwise to the cooled and stirred aluminum chloride suspension over 30-45 minutes. Maintain the internal temperature of the reaction mixture below 5°C during the addition. Causality: Slow, controlled addition prevents a rapid exotherm and potential side reactions.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4-6 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 150 g of crushed ice and 50 mL of 1 M HCl. Stir the mixture until all the solids have dissolved. Causality: This step quenches the reaction, hydrolyzes the aluminum chloride complex with the ketone product, and dissolves the inorganic salts.

-

Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane. Combine all the organic layers.

-

Washing: Wash the combined organic layers sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 100 mL of brine (to aid in the separation of the aqueous and organic phases).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product mixture.

-

Purification: The crude product, a mixture of this compound and 4-chloroacetophenone, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle it with care in a dry environment.

-

Acetyl chloride is corrosive and a lachrymator. It should be handled in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

The reaction generates HCl gas, which is corrosive and toxic. Ensure proper trapping or venting.

Product Characterization: Spectroscopic Data

The identification of the ortho and para isomers is readily achieved through spectroscopic methods, particularly NMR and IR spectroscopy.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| This compound | 7.55-7.53 (q, 1H), 7.42-7.36 (m, 2H), 7.33-7.28 (m, 1H), 2.64 (s, 3H) | 200.4, 139.1, 132.0, 131.3, 130.6, 129.4, 126.9, 30.7 | ~1690 (C=O) |

| 4-Chloroacetophenone | 7.91 (d, J=8.5 Hz, 2H), 7.45 (d, J=8.5 Hz, 2H), 2.61 (s, 3H) | 196.8, 139.6, 135.4, 129.7, 128.9, 26.5 | ~1685 (C=O) |

Spectroscopic data sourced from The Royal Society of Chemistry supplementary information. [2]

Conclusion: A Versatile yet Nuanced Reaction

The Friedel-Crafts acylation of chlorobenzene is a powerful tool for the synthesis of chloro-substituted aryl ketones. A thorough understanding of the underlying mechanism, particularly the dual role of the chlorine substituent in deactivating the ring while directing substitution to the ortho and para positions, is paramount for successful application. The steric preference for the para isomer is a key consideration in synthetic design. The provided experimental protocol, grounded in an understanding of the reaction's causality, offers a reliable pathway to the desired products. For researchers in drug development and materials science, mastering this reaction opens avenues to a wide array of valuable molecular scaffolds.

References

-

Vedantu. (n.d.). On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. Vedantu. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Retrieved from [Link]

-

Gore, P. H. (1964). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 2253-2257. Retrieved from [Link]

-